(3-Methylidenepentan-2-yl)benzene
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Overview
Description
(3-Methylidenepentan-2-yl)benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, where a (3-methylidenepentan-2-yl) group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenepentan-2-yl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-methylidenepentan-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Methylidenepentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst to form alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, or alkylbenzene.
Scientific Research Applications
(3-Methylidenepentan-2-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methylidenepentan-2-yl)benzene depends on the specific application and the target molecule
Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating their function.
Signal Transduction: It can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-3-methylidenepentan-2-yl)benzene: A structural isomer with similar chemical properties.
(4-Methylidenepentan-2-yl)benzene: Another isomer with a different position of the methylidene group.
(3-Methylidenepentan-2-yl)toluene: A derivative with an additional methyl group on the benzene ring.
Uniqueness
(3-Methylidenepentan-2-yl)benzene is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties
Properties
CAS No. |
56963-97-4 |
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Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3-methylidenepentan-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-10(2)11(3)12-8-6-5-7-9-12/h5-9,11H,2,4H2,1,3H3 |
InChI Key |
SPXLTZWAHMALFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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